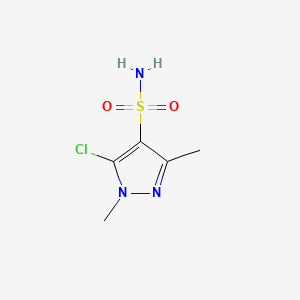

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

Beschreibung

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-46-3) is a heterocyclic compound featuring a pyrazole core substituted with a chloro group at position 5, methyl groups at positions 1 and 3, and a sulfonamide moiety at position 2. Its molecular formula is C₅H₈ClN₃O₂S, with a molecular weight of 209.65 g/mol . Key physical properties include a melting point of 174–176°C and stability under recommended storage conditions .

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDANSQFEDVGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363347 | |

| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-46-3 | |

| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrazole Ring Synthesis and Functionalization

The pyrazole core with 1,3-dimethyl substitution is typically prepared via condensation reactions involving hydrazines and β-diketones or equivalent precursors. Subsequent chlorination at the 5-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) under controlled temperature conditions.

Sulfonamide Group Introduction

The sulfonamide group at the 4-position is introduced by oxidation of the corresponding sulfonyl precursors or direct sulfonylation using sulfonyl chlorides. Oxidation can be performed using potassium permanganate (KMnO4) under heated conditions (70–80°C), followed by pH adjustments to precipitate the sulfonamide product.

Typical oxidation and precipitation process:

- Oxidize the intermediate with 5.0 mol/L KMnO4 solution at 70–80°C.

- Cool to room temperature.

- Adjust pH to 7–8 using 3.0 mol/L KOH solution.

- Filter and acidify with 6.0 mol/L HCl to precipitate the sulfonamide.

- Recrystallize from anhydrous ethanol to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The chlorination step using phosphorus oxychloride is crucial for selectively introducing the chloro substituent without degrading the pyrazole ring.

- Oxidation with potassium permanganate is an effective method to convert intermediates into sulfonamide derivatives with high purity after recrystallization.

- Use of phase transfer catalysts and non-glass equipment is recommended in fluorination reactions to avoid side products, which may be relevant to sulfonamide precursor modifications.

- The compound’s physical properties, such as melting point (174–176 °C) and stability, suggest robustness suitable for pharmaceutical intermediate applications.

The preparation of this compound involves a multi-step synthetic route focusing on selective chlorination of the pyrazole ring and subsequent sulfonamide group introduction via oxidation and pH-controlled precipitation. The process requires careful control of reaction conditions, choice of reagents, and purification steps to achieve high purity and yield.

Insights from related pyrazole derivative syntheses provide additional guidance on reaction conditions and catalyst use, enhancing the overall synthetic strategy.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, which have significant applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves primarily as a pharmaceutical intermediate . Its structure allows it to be a precursor in the synthesis of various biologically active compounds. Some notable applications include:

- Antimicrobial Agents : Research has indicated that pyrazole derivatives exhibit antimicrobial activity. The sulfonamide group is particularly known for its efficacy against bacterial infections. For instance, derivatives of this compound have shown promise in treating infections caused by Leishmania spp., with some exhibiting low IC50 values (indicative of high potency) against these pathogens .

- Anticancer Research : Compounds with similar structures have been studied for their potential anticancer properties. The modification of the pyrazole ring can lead to new agents that inhibit tumor growth by targeting specific pathways involved in cancer progression .

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for developing anti-inflammatory drugs .

Biological Research Applications

The compound's utility extends beyond pharmaceuticals into biological research:

- In Vitro Studies : this compound has been utilized in various in vitro assays to evaluate its biological activity against different cell lines and infectious agents. Its effectiveness against Leishmania spp. was highlighted in studies where it demonstrated significant activity compared to standard treatments like pentamidine .

- Mechanistic Studies : The compound is also used in mechanistic studies to understand how modifications to the pyrazole structure affect biological activity, aiding in the design of more effective drugs .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The ester group enables participation in nucleophilic acyl substitution reactions, unlike the sulfonamide.

- Potential applications diverge, with the ester derivative serving as a precursor for further functionalization, whereas the sulfonamide is directly utilized in drug synthesis .

4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide

This compound (C₁₆H₁₄ClN₃O₂S) features a benzenesulfonamide group linked to a pyrazole ring substituted with a 4-chlorophenyl group. Its extended aromatic system increases molecular weight (355.82 g/mol ) and lipophilicity compared to the target compound .

| Property | This compound | 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide |

|---|---|---|

| Molecular Formula | C₅H₈ClN₃O₂S | C₁₆H₁₄ClN₃O₂S |

| Substituents | Dimethyl, chloro | 4-Chlorophenyl, benzenesulfonamide |

| Potential Bioactivity | Intermediate | Possible COX-2 inhibition (analogous to celecoxib) |

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

A reactive intermediate (CAS: 88398-93-0), this compound replaces the sulfonamide with a sulfonyl chloride group. It serves as a precursor for synthesizing sulfonamides, including the target compound, via nucleophilic substitution with amines .

Comparison Highlights :

- Reactivity : Sulfonyl chloride is highly reactive, requiring careful handling, whereas the sulfonamide is stable.

- Applications : Used in coupling reactions to introduce sulfonamide groups into target molecules .

Biologische Aktivität

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C7H10ClN3O2S and a molecular weight of approximately 221.69 g/mol. The compound features a pyrazole ring with a sulfonamide functional group, which is known for its biological activity.

Target Interactions

The compound primarily interacts with various enzymes and proteins, potentially acting as an enzyme inhibitor . It is believed to exert its effects through:

- Hydrogen bonding : Facilitating interactions with active sites of enzymes.

- Covalent bonding : Modifying enzyme activity through permanent changes.

- Hydrophobic interactions : Influencing the binding affinity to target proteins.

These interactions can lead to modulation of biochemical pathways that are crucial for cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against these cell lines .

Antimicrobial Activity

The sulfonamide group in this compound contributes to its antimicrobial properties. It has been reported to possess activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability owing to its ability to penetrate biological membranes effectively. Factors such as pH and temperature can influence its stability and activity in biological systems.

Research Applications

This compound finds applications across various scientific fields:

- Medicinal Chemistry : Investigated for its potential as an anticancer and antimicrobial agent.

- Agricultural Chemistry : Used in the development of agrochemicals like herbicides and fungicides due to its efficacy against plant pathogens .

Table 1: Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes and characterization techniques for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

Answer:

- Synthesis : Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, 5-chloro-substituted pyrazoles can be prepared using chlorinating agents (e.g., POCl₃) under reflux in aprotic solvents like dichloromethane or DMF. Sulfonamide introduction may involve sulfonation followed by amidation, with catalysts like K₂CO₃ to enhance reactivity .

- Characterization : Key techniques include:

- IR spectroscopy to confirm sulfonamide (-SO₂NH₂) and pyrazole ring vibrations (~1350 cm⁻¹ for S=O stretching).

- NMR (¹H/¹³C) to verify substituent positions (e.g., methyl groups at 1,3-positions and chlorine at C5).

- Mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 223.6 for C₅H₈ClN₃O₂S) .

- X-ray crystallography for definitive structural elucidation (see for analogous compounds) .

Pharmacological Profiling

Q. Q2. How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

- In vivo models : For analgesic/anti-inflammatory studies, oral administration in rodents (e.g., carrageenan-induced paw edema) using 1% carboxymethyl cellulose as a vehicle. Doses typically range from 10–100 mg/kg, with indomethacin as a positive control .

- Ulcerogenicity : Intraperitoneal administration to assess gastric mucosal damage, comparing ulcer indices with NSAIDs like aspirin .

- Mechanistic assays : Enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory activity) using spectrophotometric or fluorometric methods .

Advanced Synthetic Optimization

Q. Q3. How can statistical experimental design improve the yield and purity of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- A 2³ factorial design evaluates temperature (60–100°C), reaction time (8–12 hrs), and solvent (DMF vs. THF).

- Response surface methodology (RSM) identifies optimal conditions for maximum yield .

- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) resolves by-products. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .

Computational Analysis

Q. Q4. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

- Geometry optimization : Gaussian 09 with B3LYP/6-31G(d) basis set calculates bond lengths/angles, comparing with X-ray data .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites. For sulfonamides, the sulfonyl group often acts as an electron acceptor .

- Spectroscopic prediction : IR and UV-Vis spectra are simulated using TD-DFT and compared with experimental data to validate computational models .

Reactivity and Derivative Synthesis

Q. Q5. What strategies enable functionalization of the sulfonamide group for derivative synthesis?

Answer:

- Nucleophilic substitution : React with alkyl/aryl halides in DMF using NaH as a base to generate N-alkyl/aryl sulfonamides.

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the pyrazole ring .

- Sulfonyl chloride intermediates : Convert sulfonamide to sulfonyl chloride (using PCl₅) for subsequent reactions with amines or alcohols .

Addressing Data Contradictions

Q. Q6. How should researchers resolve contradictions in reported biological activities of pyrazole sulfonamides?

Answer:

- Structural comparisons : Analyze substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl groups) on bioactivity. For example, 5-chloro derivatives may show enhanced COX-2 inhibition over non-halogenated analogs .

- Assay standardization : Control variables like cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and incubation times to ensure reproducibility .

Advanced Interaction Studies

Q. Q7. What methodologies identify protein targets or metabolic pathways influenced by this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.